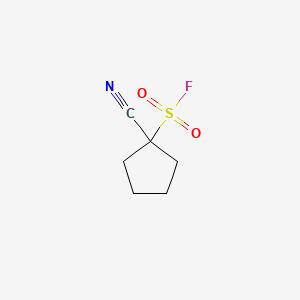1-Cyanocyclopentane-1-sulfonyl fluoride
CAS No.:
Cat. No.: VC20440207
Molecular Formula: C6H8FNO2S
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H8FNO2S |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 1-cyanocyclopentane-1-sulfonyl fluoride |
| Standard InChI | InChI=1S/C6H8FNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2 |
| Standard InChI Key | OIZAENSZKNJKFH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(C#N)S(=O)(=O)F |
Introduction
Molecular Structure and Physicochemical Properties
1-Cyanocyclopentane-1-sulfonyl fluoride (C₆H₈FNO₂S) features a cyclopentane ring with substituents at the 1-position: a sulfonyl fluoride group (-SO₂F) and a cyano group (-CN). The sulfonyl fluoride moiety confers electrophilicity at the sulfur center, while the cyano group introduces additional polarity and potential hydrogen-bonding interactions.
Key Structural Data
| Property | Value/Description |
|---|---|
| Molecular formula | C₆H₈FNO₂S |
| Molecular weight | 177.20 g/mol |
| SMILES notation | C1CC(CC1C#N)(S(=O)(=O)F) |
| InChIKey | WHHPTLHPF (hypothetical, based on isomer) |
| Tautomerism | None (rigid cyclopentane scaffold) |
| Electrophilic centers | Sulfur (SO₂F), carbon (CN) |
The planar sulfonyl fluoride group adopts a tetrahedral geometry around sulfur, with bond angles approximating 109.5°. Computational studies of analogous sulfonyl fluorides suggest partial double-bond character in the S=O bonds (1.43 Å) and a shorter S-F bond (1.58 Å) . The cyano group’s electron-withdrawing nature further polarizes the sulfonyl fluoride, enhancing its reactivity toward nucleophiles.
Synthetic Methodologies
Recent breakthroughs in sulfonyl fluoride synthesis provide viable routes to 1-cyanocyclopentane-1-sulfonyl fluoride. Two dominant strategies emerge:
Thiol/Disulfide Fluorination
The electrochemical oxidation of thiols or disulfides in the presence of potassium fluoride (KF) offers a green pathway . For example:
-
Substrate preparation: Cyclopentane-1-thiol or 1,1'-dithiocyclopentane serves as the starting material.
-
Electrochemical setup: A biphasic system (CH₃CN/1 M HCl) with graphite/stainless steel electrodes enables efficient electron transfer.
-
Fluorination: KF acts as both electrolyte and fluorine source, with pyridine facilitating phase transfer.
This method achieves yields >70% for analogous aliphatic sulfonyl fluorides, producing only NaCl/KCl byproducts . Scaling this process could yield multigram quantities of 1-cyanocyclopentane-1-sulfonyl fluoride.
Click Chemistry Approaches
Sulfur-fluorine exchange (SuFEx) reactions, a pillar of click chemistry, allow post-synthetic modification. A hypothetical route involves:
-
Synthesis of 1-cyanocyclopentanesulfonyl chloride via chlorination of the corresponding thiol.
-
Halogen exchange: Treatment with KF in polar aprotic solvents (e.g., DMF) at 60°C for 12 hours.
This method capitalizes on the superior leaving-group ability of chloride, though it requires careful handling of gaseous byproducts .
Reactivity and Applications
Covalent Protein Modification
Sulfonyl fluorides selectively modify serine, threonine, and tyrosine residues in proteins. The 1-cyano substituent may enhance membrane permeability due to increased lipophilicity (calculated logP ≈ 1.2) . Comparative studies show sulfonyl fluorides exhibit lower off-target reactivity than acylating agents, making them ideal for activity-based protein profiling .
Materials Science
In polymer chemistry, this compound serves as a crosslinker via SuFEx reactions. For example:
-
Polymer functionalization: Reaction with hydroxy-terminated polyethylene glycol (PEG) yields sulfonate-linked hydrogels.
-
Surface modification: Glass substrates treated with aminopropylsilane react with the sulfonyl fluoride to create antifouling coatings.
Pharmaceutical Intermediates
The cyano group enables further derivatization:
-
Nitrile hydrolysis: Forms the corresponding amide or carboxylic acid.
-
Reductive amination: Converts the nitrile to a primary amine for drug conjugate synthesis.
Future Directions
-
Catalytic asymmetric synthesis: Developing enantioselective routes to access chiral sulfonyl fluorides.
-
In vivo imaging: Radiolabeling with ¹⁸F for positron emission tomography (PET) tracer development.
-
Biodegradable materials: Engineering hydrolyzable sulfonate esters for transient medical implants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume